2-Amino-5-chloropyrimidine-4-carboxylic acid
Description
Bond Lengths and Angles in Pyrimidine Derivatives
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C–N (pyrimidine) | 1.33–1.35 | 116–124 | |
| C–C (ring) | 1.37–1.39 | 116–124 | |
| C–O (carboxyl) | 1.23–1.26 | 117–123 | |
| N–H (amino) | 0.86–0.89 | 120–125 |
The pyrimidine ring is nearly planar, with deviations <0.01 Å from the mean plane. Hydrogen bonding between the amino group (-NH₂) and carboxylic acid (-COOH) is critical for stabilizing the molecular conformation. For example, in structurally related salts, N–H⋯O hydrogen bonds form R²(8) motifs, creating layered crystal networks.
Tautomeric Forms and Resonance Stabilization
This compound exists predominantly in its keto form due to the stability of the carboxylic acid group. The amino group remains protonated, and the pyrimidine ring’s resonance delocalizes electron density across the N–C–N framework.
Resonance Contributions
- Pyrimidine Ring Delocalization :
Alternating double bonds (C1–N2, N1–C3, C4–N5) stabilize the ring through conjugation. - Carboxylic Acid Group :
The -COOH group contributes resonance stabilization via:
$$
\text{O=C-O}^-{\leftrightarrow}\text{O}^-{-}C=O
$$
This resonance lowers the compound’s pKa (~2–3), enhancing acidity.
Tautomerism
Unlike 4-pyrimidone derivatives, which exhibit keto-enol tautomerism, this compound lacks enolic forms due to the absence of a hydroxyl group. The amino and carboxylic acid groups remain in their canonical forms, with no evidence of tautomerism under standard conditions.
Properties
IUPAC Name |
2-amino-5-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLZOTZLGNZOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068477 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45867-11-6 | |
| Record name | 2-Amino-5-chloro-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45867-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045867116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-chloropyrimidine-4-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chloropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Amination of Chlorinated Pyrimidines
Method Overview:
A common synthetic route involves the selective amination of chlorinated pyrimidine precursors, particularly 2,4,5-trichloropyrimidine. The reaction replaces the chlorine atom at the 2-position with an amino group by treatment with ammonia or amines under controlled conditions.
- Starting Material: 2,4,5-trichloropyrimidine
- Reagents: Ammonia or primary amines
- Solvents: Ethanol or water
- Temperature: 50–100 °C
- Reaction Time: Several hours, optimized for yield and selectivity
Mechanism:
Nucleophilic aromatic substitution occurs at the 2-position chlorine, facilitated by the electron-deficient pyrimidine ring, leading to the formation of the amino group. The chlorine at the 5-position remains intact, preserving the desired substitution pattern.
- Continuous flow reactors are employed for better control of reaction parameters and scalability.
- Catalysts such as palladium or copper salts may be used to enhance reaction rates and selectivity.
- Purification involves crystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical use.
Yield and Purity:
Optimized conditions yield high-purity 2-amino-5-chloropyrimidine-4-carboxylic acid with yields typically above 70% under industrial conditions.
Chlorination of Pyrimidine Precursors Followed by Functional Group Interconversion
Method Overview:
This approach starts with pyrimidine derivatives bearing amino or carboxylic acid groups, which are then selectively chlorinated at the 5-position.
- Chlorination of 2-aminopyrimidine or related intermediates using chlorinating agents such as sodium hypochlorite (NaClO) in acidic media.
- Control of reaction temperature and pH is critical to avoid over-chlorination or side reactions.
- 2-Aminopyrimidine is treated with NaClO at 10 °C, followed by slow addition of concentrated hydrochloric acid.
- The mixture is maintained at 10 °C for 2 hours, then warmed to 25 °C for an additional 4 hours.
- The reaction mixture is basified (pH > 8) and extracted with dichloroethane to isolate the chlorinated product.
- Further purification steps include acid-base extraction and recrystallization to obtain the target compound.
- GC-MS analysis shows approximately 72% yield of 2-amino-5-chloropyrimidine derivatives with minor impurities such as 2-amino-3-chloropyrimidine and dichlorinated by-products.
- The molar conversion of starting 2-aminopyrimidine reaches 95%, indicating efficient chlorination under mild conditions.
Biotransformation and Fermentation-Based Methods
Method Overview:
Some studies report the use of microbial fermentation or biotransformation to convert methylpyrimidine derivatives into chloropyrimidine carboxylic acids.
- Use of specific microbial strains to oxidize and chlorinate methylpyrimidines.
- Fermentation broth is processed by acidification and extraction with ethyl acetate.
- The organic phase is concentrated and recrystallized to isolate 2-chloropyrimidine-4-carboxylic acid.
- Yields reported around 28% based on starting methylpyrimidine, indicating this method is less efficient but may offer greener alternatives.
Summary Table of Preparation Methods
Analytical and Process Optimization Notes
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are essential for tracking reaction progress and optimizing conditions.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns; characteristic signals include carboxylic acid protons (~12–13 ppm) and pyrimidine ring protons (~8.5–9.0 ppm). Mass spectrometry validates molecular weight (exact mass ~173 Da).
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) aid solubility and reaction kinetics in some routes.
- Catalyst Use: Transition metal catalysts (Pd, Cu) improve reaction rates and selectivity in amination and halogen exchange reactions.
Research Findings and Industrial Relevance
- The dual functionality of 2-amino and carboxylic acid groups on the pyrimidine ring allows for versatile chemical modifications, making the compound valuable in pharmaceutical intermediates synthesis.
- Chlorine at the 5-position serves as a reactive site for further nucleophilic substitution, expanding the compound’s utility.
- Continuous flow and catalytic methods enhance scalability and reduce environmental impact compared to batch processes.
- Mild chlorination methods using NaClO and HCl avoid hazardous chlorine gas, improving safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Nitro or nitroso pyrimidine derivatives.
Reduction: Alcohol or aldehyde derivatives of the pyrimidine ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
ACPC has been explored for its potential therapeutic properties, including:
- Anticancer Activity : Studies have indicated that ACPC derivatives exhibit cytotoxic effects on various cancer cell lines, such as breast and colon cancer. Notably, it has been reported to inhibit key kinases like VEGFR-2 and CDK1, which are critical in cancer progression. The IC50 values for these compounds ranged from 10 to 30 µM, demonstrating potent activity against tumor cells .
- Anti-inflammatory Effects : ACPC shows promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This property could be leveraged for developing new anti-inflammatory drugs.
- Antimicrobial Activity : Research has demonstrated that ACPC can effectively combat bacterial infections. It has shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
2. Biochemical Research
ACPC serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to interact with various biological targets makes it a candidate for enzyme inhibition studies and biochemical assays:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes involved in metabolic pathways, which could lead to therapeutic applications against diseases like cancer and bacterial infections.
- Receptor Modulation : ACPC may also modulate receptor activities, influencing critical signaling pathways related to cell growth and survival.
Industrial Applications
In addition to its medicinal applications, ACPC is utilized in the development of agrochemicals and materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can enhance the performance of these materials.
Case Studies and Research Findings
Several studies have focused on the biological activities of ACPC:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the significant inhibition of VEGFR-2 and CDK1 by ACPC derivatives, indicating their potential as anticancer agents.
- Antimicrobial Evaluation : Experiments evaluating the antibacterial properties of ACPC against pathogens demonstrated its effectiveness in reducing bacterial growth significantly.
These findings underscore the compound's potential as a lead structure for drug development across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
The methyl group in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances lipophilicity (logP ~1.2 vs. ~0.5 for the target compound), favoring organic solvent compatibility ().
Reactivity and Hydrogen Bonding :
- The absence of a carboxylic acid group in 5-bromo-2-chloropyrimidin-4-amine () limits its capacity for ionic interactions, making it less acidic (pKa ~4–5) compared to the target compound.
- The hydroxyl group in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid provides an additional hydrogen-bonding site, which may enhance binding to biological targets like enzymes ().
Biological Activity: The N-butyl-N-methyl substituent in 2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid () could improve pharmacokinetic properties, such as extended half-life, due to reduced metabolic degradation.
Key Insights:
- Synthetic Flexibility : The target compound’s derivatives, such as the phenylthio analog (), demonstrate the versatility of pyrimidine-4-carboxylic acid scaffolds in nucleophilic substitution reactions.
- Crystal Packing: The hydrogen-bonding propensity of amino and carboxylic acid groups () contrasts with the halogen-dominated interactions in bromo/chloro analogs ().
Commercial and Industrial Relevance
- Purity and Availability : The hydrochloride form of the target compound is marketed as an industrial-grade reagent (99% purity) for pharmaceutical intermediates ().
- Comparative Applications: 5-Chloropyrimidine-4-carboxylic acid (CAS 64224-65-3, ) lacks the amino group, making it less suited for amine-directed conjugation in drug design. 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 848697-17-6, ) contains an aldehyde group, enabling Schiff base formation—a feature absent in the target compound.
Biological Activity
2-Amino-5-chloropyrimidine-4-carboxylic acid (ACPC) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure and functional groups make it a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of an amino group and a carboxylic acid in its structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 175.56 g/mol |
| Solubility | Soluble in water |
| Melting Point | 220-225 °C |
Pyrimidine derivatives, including ACPC, are known to interact with various biological targets through several mechanisms:
- Enzyme Inhibition : ACPC has shown potential as an inhibitor of key enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways crucial for cell growth and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : ACPC has been studied for its potential in combating bacterial infections. It has shown effectiveness against various strains, making it a candidate for antibiotic development .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. Studies indicate that it may inhibit cell proliferation by targeting specific kinases involved in tumor growth .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of ACPC, particularly its ability to suppress cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of ACPC exhibited significant inhibition of VEGFR-2 and CDK1 kinases, which are critical targets in cancer therapy. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against tumor cells .
- Antimicrobial Evaluation : A series of experiments evaluated the antibacterial properties of ACPC against pathogens like Escherichia coli and Staphylococcus aureus. The results showed that ACPC significantly reduced bacterial growth with MIC values ranging from 50 to 100 µg/mL .
Q & A
Q. What are the key synthetic routes for 2-amino-5-chloropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves chlorination of pyrimidine precursors or functional group interconversion. For example, bromine-to-chlorine substitution in brominated analogs (e.g., 2-amino-5-bromopyrimidine-4-carboxylic acid) using Pd-catalyzed cross-coupling or nucleophilic displacement. Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., CuCl₂) critically affect yield . Optimization requires monitoring via HPLC or TLC to track intermediate formation.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the carboxylic acid proton (δ ~12-13 ppm) and pyrimidine ring protons (δ ~8.5-9.0 ppm for C5-H). Chlorine substitution at C5 deshields adjacent carbons, visible in 13C NMR .
- IR Spectroscopy : Detect carboxylic O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C₅H₃ClN₃O₂; exact mass 172.98 Da) .
Q. What are the solubility properties of this compound, and which solvents are optimal for biological assays?
- Methodological Answer : The compound exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media (<0.1% DMSO). Precipitation thresholds should be tested via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How does the chlorine substituent at C5 influence binding affinity to enzymatic targets compared to bromine or methyl analogs?
- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal that the C5-Cl group enhances hydrophobic interactions with enzyme pockets (e.g., viral proteases) but reduces electron density at the pyrimidine ring, altering π-π stacking. Bromine analogs show higher affinity due to larger van der Waals radii, while methyl groups reduce steric hindrance .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use isogenic cell lines to control for genetic background.
- Validate target engagement via CRISPR knockouts or competitive binding assays.
- Cross-reference with structural analogs (e.g., 4-amino-2-chloropyrimidine-5-carbonitrile) to isolate substituent-specific effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., Chikungunya virus nsP3 macrodomain). Focus on optimizing hydrogen bonds between the carboxylic acid and catalytic residues.
- ADMET Prediction : Tools like SwissADME assess logP (target <3 for blood-brain barrier penetration) and PAINS filters to eliminate promiscuous binders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
